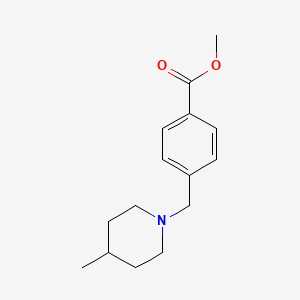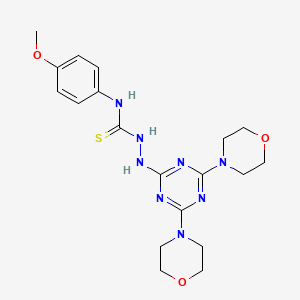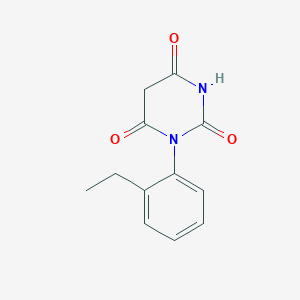![molecular formula C19H15F3N2O2 B2463371 N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(trifluoromethyl)benzamide CAS No. 898436-65-2](/img/structure/B2463371.png)
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(trifluoromethyl)benzamide is a complex organic compound notable for its diverse applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(trifluoromethyl)benzamide typically involves multi-step processes starting from readily available precursors. One common route involves:
Formation of the Pyrroloquinoline Core: : This can be achieved through a cyclization reaction of an appropriate aminoketone with a diester under acidic or basic conditions.
Functionalization: : Introducing the trifluoromethyl group is generally done via nucleophilic substitution using a trifluoromethylation reagent such as trifluoromethyl iodide.
Benzamide Formation: : The final step involves coupling the pyrroloquinoline core with a benzoyl chloride derivative to form the benzamide.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up through optimized reaction conditions that ensure high yield and purity. Typically, continuous flow reactors or high-pressure batch reactors are employed to manage the reaction parameters precisely, thereby increasing efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often resulting in the formation of corresponding sulfoxides or sulfones.
Reduction: : Reductive conditions can reduce the ketone group within the pyrroloquinoline core to an alcohol.
Substitution: : The trifluoromethyl group provides opportunities for nucleophilic substitutions, leading to various functional derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Catalysts such as palladium on carbon (Pd/C) or hydrogen gas are typically used.
Substitution: : Nucleophiles like amines or thiols react under mild basic conditions to replace specific functional groups.
Major Products
The reactions typically result in products that retain the core structure but with modified functional groups, offering avenues for the development of new derivatives with potentially enhanced properties.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as an intermediate for developing more complex molecules, particularly in medicinal chemistry.
Biology
It has been studied for its potential bioactive properties, including anticancer, antibacterial, and antiviral activities.
Medicine
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(trifluoromethyl)benzamide derivatives are investigated for their role as enzyme inhibitors, offering therapeutic potential.
Industry
The compound finds applications in materials science, particularly in the design of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The trifluoromethyl group enhances its ability to cross cellular membranes and engage with biological targets effectively.
Comparison with Similar Compounds
Similar Compounds
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-4-(trifluoromethyl)benzamide: : Differs by the position of the trifluoromethyl group.
N-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-2-(trifluoromethyl)benzamide: : Variation in the core structure.
Uniqueness
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(trifluoromethyl)benzamide stands out due to its specific structural configuration, which confers unique reactivity patterns and biological activity profiles, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O2/c20-19(21,22)15-6-2-1-5-14(15)18(26)23-13-8-11-4-3-7-24-16(25)10-12(9-13)17(11)24/h1-2,5-6,8-9H,3-4,7,10H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUVXMXMQCKRKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=CC=C4C(F)(F)F)CC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
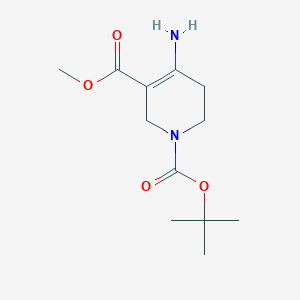
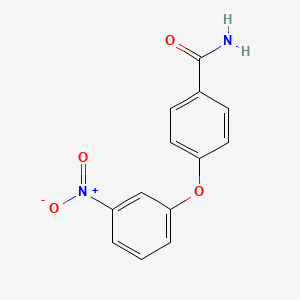


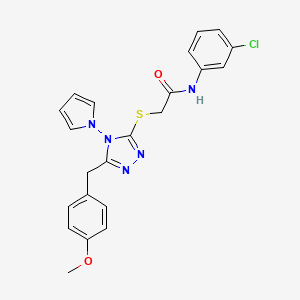

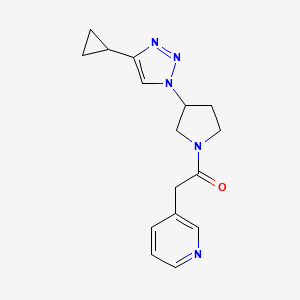
![2-[(4-Fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-1-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-5-yl}ethan-1-one](/img/structure/B2463302.png)
![2-methyl-N-{11-oxo-11-[(2-piperidinoethyl)amino]undecyl}acrylamide](/img/structure/B2463303.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2,2-di(furan-2-yl)ethyl)acrylamide](/img/structure/B2463304.png)
